molecular formula C9H12N2O5 B014125 Uridine, 3'-deoxy- CAS No. 7057-27-4

Uridine, 3'-deoxy-

Cat. No.: B014125
CAS No.: 7057-27-4
M. Wt: 228.2 g/mol
InChI Key: QOXJRLADYHZRGC-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 3'-deoxy-', is a nucleoside that is found in the genetic material of all living organisms. It is a building block of RNA and DNA, and plays an important role in the formation of various proteins and enzymes. It is also found in many foods, and is known to be an essential nutrient for the human body.

Scientific Research Applications

  • A novel method for preparing 2′-alkoxylamino-2′-deoxy uridines, which are modified nucleosides with potential applications in biology, medicine, and biomedical research, was presented in a study by Sebesta et al. (1996) (Sebesta et al., 1996).

  • Research by Shealy et al. (1983) showed that carbocyclic analogues of 5-substituted uracil nucleosides exhibit high antiviral activity against herpes simplex virus types 1 and 2 (Shealy et al., 1983).

  • Veres et al. (1991) found that the presence of the 3'-OH group on anhydropyrimidine nucleoside analogs enhances binding to uridine phosphorylase, potentially making them substrates (Veres et al., 1991).

  • A study by Chirakul and Sigurdsson (2003) observed an unexpected alkylation of 2′-deoxy-N3-(3,3,3-trifluoro-1-propenyl)uridine through a Michael-type addition (Chirakul & Sigurdsson, 2003).

  • Armstrong et al. (1989) demonstrated a highly regioselective lithiation of 2′-deoxyuridine, resulting in the synthesis of 5-substituted 2′-deoxyuridines (Armstrong et al., 1989).

  • Delchev (2010) conducted a study on photoinduced conformational transformation of hydroxy forms of (deoxy)uridine and proton detachment in oxo and hydroxy tautomers of the compounds (Delchev, 2010).

  • Shaw-Ponter et al. (1996) utilized acyl carbamate directing groups in the synthesis of the potent anti-Herpes virus agent 2′-deoxy-5-ethyl-4′-thiouridine (Shaw-Ponter et al., 1996).

  • Stubbe and Ackles (1983) provided evidence for 3'-C--H bond cleavage in ribonucleoside diphosphate reductase from Escherichia coli (Stubbe & Ackles, 1983).

  • Wandzik et al. (2008) reported on the catalytic transfer hydrogenolysis for simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5′-O-(2-Deoxy-α-D-Glucopyranosyl)Uridine (Wandzik et al., 2008).

  • Camarasa et al. (1989) synthesized 3′-C-Cyano-3′-Deoxynucleosides and evaluated their antiviral activity, finding some effectiveness against viruses but not against HIV (Camarasa et al., 1989).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling "Uridine, 3’-deoxy-" . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended .

Future Directions

The future directions of “Uridine, 3’-deoxy-” research could involve exploring the full breadth of potential modifications to harness the full efficacy of mRNA drugs . The base-modified nucleoside analogs with fluorescent groups have emerged as bioorthogonal chemical probes to investigate the nucleic acid structures, activities, locations, and interactions . This could facilitate understanding of the RNA/DNA functions at the molecular level .

Properties

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXJRLADYHZRGC-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=O)NC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220849
Record name Uridine, 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-27-4
Record name Uridine, 3'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine, 3'-deoxy-
Reactant of Route 2
Uridine, 3'-deoxy-
Reactant of Route 3
Uridine, 3'-deoxy-
Reactant of Route 4
Uridine, 3'-deoxy-
Reactant of Route 5
Uridine, 3'-deoxy-
Reactant of Route 6
Uridine, 3'-deoxy-
Customer
Q & A

A: 3'-Deoxyuridine primarily acts as a chain terminator during RNA synthesis. When 3'-Deoxyuridine 5'-triphosphate is incorporated into a growing RNA strand in place of uridine 5'-triphosphate, it halts further extension of the strand due to the absence of a 3'-hydroxyl group. This property has been exploited for RNA sequencing. [] This chain termination disrupts normal RNA function and can lead to cellular toxicity. []

ANone: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of 3'-Deoxyuridine is C9H12N2O5 and its molecular weight is 228.20 g/mol.

ANone: The abstracts provided primarily focus on the synthesis and biological applications of 3'-Deoxyuridine and do not offer details regarding its material compatibility or stability under various conditions.

ANone: 3'-Deoxyuridine itself is not known to possess catalytic properties. It primarily acts as a substrate analog and not as a catalyst.

A: Modifications at the 5-position of the uracil ring in 3'-Deoxyuridine can significantly affect its biological activity. For example, 5-bromo, 5-iodo, and 5-(methylamino)-2′-deoxy-uridine analogs exhibited strong antiviral activity against herpes simplex virus, while the corresponding 3'-Deoxyuridine analogs were inactive. [] This highlights the importance of the 3'-hydroxyl group for antiviral activity in these specific cases. Similarly, 5-fluoro-3'-deoxyuridine was a much less efficient substrate for a human liver tumor thymidine phosphorylase compared to 3'-Deoxyuridine itself. []

ANone: The provided abstracts don't discuss specific formulation strategies or stability data for 3'-Deoxyuridine.

ANone: The provided research papers primarily focus on the chemical and biological aspects of 3'-Deoxyuridine. Information regarding specific SHE regulations and guidelines is not discussed.

ANone: The provided abstracts do not delve into the detailed PK/PD profile of 3'-Deoxyuridine.

A: While the provided abstracts do not discuss clinical trials, research indicates that 3'-Deoxyuridine analogs can inhibit DNA primase, an enzyme involved in DNA replication, in vitro. [] This inhibition was more pronounced than the inhibition observed with DNA polymerases alpha, delta, and epsilon. Another study showed that 3'-Deoxycytidine, a derivative of 3'-Deoxyuridine, inhibited the replication of a Hepatitis C virus-like RNA template in a cell-based assay. []

ANone: The provided research papers do not mention specific resistance mechanisms to 3'-Deoxyuridine.

ANone: The provided abstracts do not discuss specific drug delivery or targeting strategies for 3'-Deoxyuridine.

ANone: The provided abstracts do not mention the use of biomarkers in relation to 3'-Deoxyuridine treatment.

A: One of the key applications of 3'-Deoxyuridine is in RNA sequencing, utilizing radioactive labeling and gel electrophoresis to determine RNA sequences. [, ] Another study employed RP HPLC to follow the hydrolytic reactions of a 3'-Deoxyuridine derivative. []

ANone: The research papers provided focus on the synthesis and biological applications of 3'-Deoxyuridine. Information regarding its environmental impact and degradation is not discussed.

ANone: The provided abstracts do not contain specific data regarding the dissolution and solubility of 3'-Deoxyuridine.

ANone: The provided research papers do not explicitly discuss the validation parameters of the analytical methods employed.

ANone: The provided abstracts do not provide details on the quality control and assurance measures related to 3'-Deoxyuridine.

ANone: The provided research papers do not delve into the immunological aspects of 3'-Deoxyuridine.

ANone: The provided abstracts do not discuss interactions between 3'-Deoxyuridine and drug transporters.

ANone: The provided abstracts do not provide information regarding the potential of 3'-Deoxyuridine to induce or inhibit drug-metabolizing enzymes.

ANone: The provided abstracts do not discuss the biocompatibility and biodegradability of 3'-Deoxyuridine in detail.

ANone: The provided abstracts do not focus on alternatives or substitutes for 3'-Deoxyuridine.

ANone: The research papers provided do not discuss specific strategies for recycling and waste management of 3'-Deoxyuridine.

ANone: The provided abstracts do not explicitly mention specific research infrastructure or resources dedicated to 3'-Deoxyuridine.

A: A historical milestone in 3'-Deoxyuridine research was its utilization in developing early RNA sequencing methods. [] This application highlighted the significance of 3'-Deoxyuridine derivatives as tools for studying RNA structure and function.

A: Research on 3'-Deoxyuridine and its derivatives spans multiple disciplines, including organic chemistry, biochemistry, molecular biology, and virology. This highlights its significance as a tool for understanding fundamental biological processes and developing potential therapeutic agents. [, , , , ] For example, knowledge from organic chemistry is applied to synthesize novel 3'-Deoxyuridine analogs with improved properties. These analogs are then studied in biochemical and cell-based assays to evaluate their activity against viral targets or their interactions with specific enzymes involved in DNA and RNA synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.